
4-(N,N-diethylsulfamoyl)-N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-diethylsulfamoyl)-N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C30H31FN6O4S2 and its molecular weight is 622.73. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diethylsulfamoyl)-N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diethylsulfamoyl)-N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Synthesis and Theoretical Studies
One study focused on the regioselective synthesis of benzamides through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. Theoretical studies, including density functional theory (DFT) calculations, were used to investigate the synthesis process, providing insights into the mechanism and efficiency of these reactions (Moreno-Fuquen et al., 2019).
Structure-Activity Relationships
Research into fluorinated amide substituents within certain compounds led to discoveries in the field of medicinal chemistry, highlighting the potential for clinical evaluation due to promising pharmacological properties (Jacobs et al., 1994).
Antimicrobial Applications
A study explored the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating significant antimicrobial activity. The presence of a fluorine atom was noted as crucial for enhancing the activity against specific bacterial and fungal strains (Desai et al., 2013).
Carbonic Anhydrase Inhibition
Compounds containing sulfonamide inhibitors were investigated for their ability to inhibit carbonic anhydrase isoenzymes, showing nanomolar half maximal inhibitory concentration (IC50) values. This research provides a foundation for developing inhibitors targeting specific isoenzymes for therapeutic applications (Supuran et al., 2013).
Synthesis and Biological Activity
Another study focused on the synthesis and biological activity of oxadiazolin-thiones, revealing that certain synthesized compounds exhibited antimicrobial properties. This suggests potential for further exploration in the development of new antimicrobial agents (Havaldar & Khatri, 2006).
Fluorophores for Photophysical Studies
Research on novel blue-emitting fluorophores derived from triazole demonstrated the importance of fluorine in altering photophysical properties. Such compounds have applications in materials science and potentially in bioimaging technologies due to their fluorescence characteristics (Padalkar et al., 2015).
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN6O4S2/c1-3-35(4-2)43(40,41)25-15-9-22(10-16-25)29(39)32-19-27-33-34-30(37(27)24-13-11-23(31)12-14-24)42-20-28(38)36-18-17-21-7-5-6-8-26(21)36/h5-16H,3-4,17-20H2,1-2H3,(H,32,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLJTIAUCWVEKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


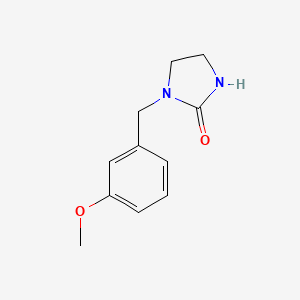
![5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2947562.png)
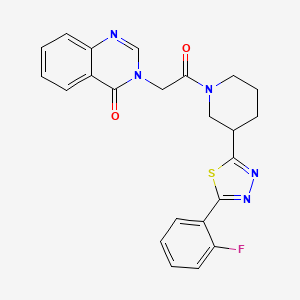

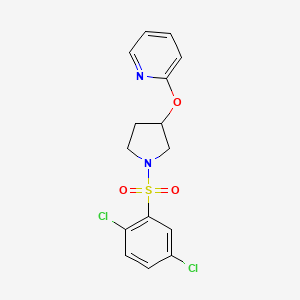
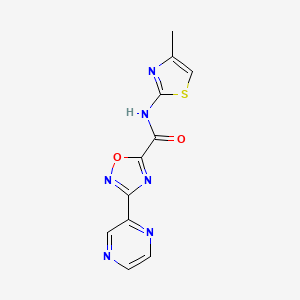

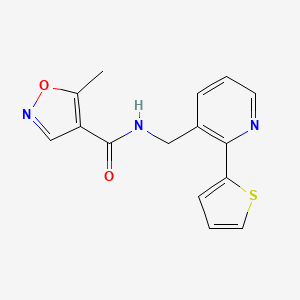
![1-[4-(1,3-Thiazol-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2947570.png)

![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-Acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B2947574.png)
![(3E)-9-oxo-3-[(3-phenylmethoxyphenyl)methylidene]-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2947575.png)